Chicken AvBD1 is derived from the chicken (Gallus gallus) genome and is classified under the category of antimicrobial peptides. It belongs to a larger family of defensins characterized by a conserved structure that includes six cysteine residues forming three disulfide bonds, which are essential for its stability and function. AvBD1 is one of several avian beta-defensins that have been identified and characterized, with others including AvBD2 through AvBD14.
The synthesis of Chicken AvBD1 can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding Chicken AvBD1 is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or yeast. The peptide can then be produced in large quantities and purified for further study.
Technical Details:
The molecular structure of Chicken AvBD1 features a compact arrangement stabilized by disulfide bonds. The peptide consists of approximately 39 amino acids with a molecular weight around 4,500 Da. The specific arrangement of cysteine residues contributes to its antimicrobial activity.
Data on Structure:
Chicken AvBD1 exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes.
Technical Details:
The antimicrobial action of Chicken AvBD1 involves several steps:
Data Supporting Mechanism:
Relevant Data or Analyses:
Chicken AvBD1 has several applications in scientific research:
Avian beta-defensin 1 (AvBD1) is encoded within a dense, evolutionarily dynamic gene cluster on chromosome 3 of Gallus gallus. This cluster spans ~86–200 kb and harbors all 14 known avian β-defensin genes (AvBD1–14), flanked by the conserved genes CTSB (cathepsin B) and TRAM2 (translocation-associated membrane protein 2) [1] [3]. AvBD1 itself resides at position 107,258,159–107,260,603 (complement strand) on chromosome 3 in the GRCg7b genome assembly, comprising four exons [7]. Comparative genomic analyses reveal this locus is prone to structural variation, including gene duplications, pseudogenization, and deletions. For instance, the cluster’s size varies significantly among galliform species (66 kb in chickens vs. 129 kb in the crested ibis), driven by species-specific evolutionary pressures [1] [8]. Regulatory elements upstream of AvBD1 are conserved across galliforms, suggesting shared transcriptional control mechanisms critical for innate immunity [3].
Table 1: Genomic Features of AvBD1 in Gallus gallus
Feature | Detail |
---|---|
Chromosomal Location | Chromosome 3: 107,258,159–107,260,603 (GRCg7b assembly, complement) [7] |
Gene Structure | 4 exons |
Genomic Cluster | ~86–200 kb region with AvBD1–14, flanked by CTSB and TRAM2 [1] |
Regulatory Conservation | Conserved promoter elements across Galliformes [3] |
Phylogenetic reconstructions place AvBD1 within an ancient β-defensin lineage conserved across birds, originating before the Galliformes-Passeriformes divergence (~100 MYA). Orthologs of AvBD1 exist in 25+ galliform species, but gene duplication events have generated lineage-specific variations. For example, chickens retain a single AvBD1 copy, whereas the zebra finch (Taeniopygia guttata) possesses three paralogs (AvBD123–125) derived from AvBD1-like ancestors [9]. This asymmetry arises from differential selection pressures: AvBD1 evolves under purifying selection in galliforms, maintaining functional stability, while passerine duplicates show elevated dN/dS ratios (ω > 1), indicating neofunctionalization [9] [3]. In galliforms, AvBD1 forms a monophyletic clade with AvBD3, supported by Bayesian posterior probabilities >95%. This clade diverges from other AvBDs (e.g., AvBD2/4/5) due to a unique 10-amino-acid insertion in the mature peptide domain [1] [5].
Table 2: Evolutionary Dynamics of AvBD1 Across Birds
Evolutionary Event | Species Impacted | Genetic Outcome |
---|---|---|
Ancestral Conservation | All birds | Core defensin motif (6-cysteine scaffold) [1] |
Lineage-Specific Duplication | Zebra finch | AvBD123–125 paralogs from AvBD1 ancestor [9] |
Purifying Selection | Galliformes | Low dN/dS (ω < 0.5); structural stability [3] |
Neofunctionalization | Passeriformes | Elevated dN/dS (ω > 1) in duplicates [9] |
AvBD1’s primary structure follows the canonical avian β-defensin architecture: a signal peptide, an anionic propiece, and a cationic mature peptide. The mature peptide (32–42 aa) contains the invariant six-cysteine motif (C-X₄–₆-C-X₃–₅-C-X₉–₁₀-C-X₅–₆-CC), forming three disulfide bonds (C1–C5, C2–C4, C3–C6) essential for stabilizing the β-sheet fold [1] [4]. Mass spectrometry of bone marrow-derived AvBD1 reveals critical post-translational modifications (PTMs): C-terminal amidation (–CONH₂), which enhances electrostatic interactions with microbial membranes, and N-terminal pyroglutamation in some isoforms, conferring protease resistance [4]. These PTMs increase AvBD1’s net charge to +7–9, optimizing its affinity for anionic phospholipids in bacterial membranes [4] [10]. Notably, non-synonymous SNPs in commercial chicken lines alter key residues:
Table 3: Key Structural and Functional Features of Mature AvBD1
Structural Domain | Feature | Functional Implication |
---|---|---|
Cysteine Motif | C-X₄–₆-C-X₃–₅-C-X₉–₁₀-C-X₅–₆-CC | Disulfide bonds stabilize β-defensin fold [1] |
PTMs | C-terminal amidation | Boosts cationic charge; membrane targeting [4] |
Common SNP (NYH) | N10Y, H32Y substitutions | 3× higher activity vs. gram-negative bacteria [2] |
Hydrophobic Claw | Phe¹⁵, Leu¹⁹, Val²³ | Membrane insertion pore formation [2] |
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